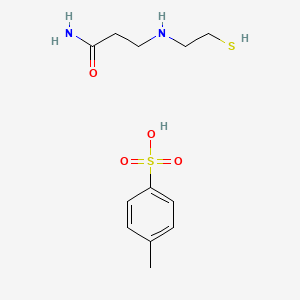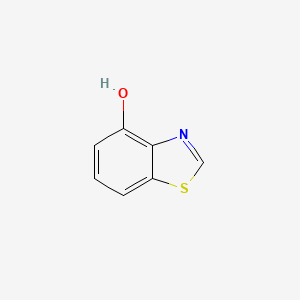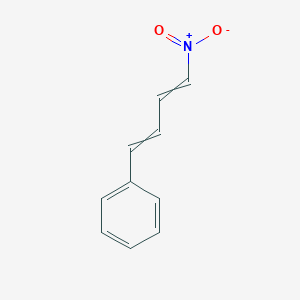
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) typically involves the reaction of propanamide with 2-mercaptoethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine or thiol groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Wirkmechanismus
The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) include other mercaptoethylamine derivatives and sulfonamide compounds. These compounds share similar structural features but may differ in their reactivity and biological activities. For example, mercaptoethylamine itself is a simpler compound with similar thiol reactivity but lacks the sulfonate group, which can influence its solubility and interaction with biological targets .
Eigenschaften
CAS-Nummer |
1030-84-8 |
|---|---|
Molekularformel |
C12H20N2O4S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;3-(2-sulfanylethylamino)propanamide |
InChI |
InChI=1S/C7H8O3S.C5H12N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(8)1-2-7-3-4-9/h2-5H,1H3,(H,8,9,10);7,9H,1-4H2,(H2,6,8) |
InChI-Schlüssel |
VKWZCEGDRJOLKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N |
| 1030-84-8 | |
Verwandte CAS-Nummern |
29488-63-9 (Parent) |
Synonyme |
eta-mercaptoethylaminopropionamide toluenesulfonic acid WR 2529 WR 2529 monotosylate WR-2529 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)


![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)



